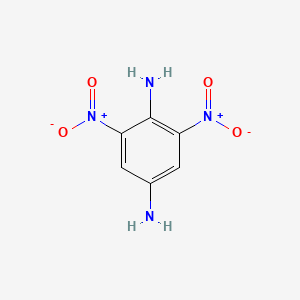

2,6-Dinitrobenzene-1,4-diamine

Übersicht

Beschreibung

2,6-Dinitrobenzene-1,4-diamine (2,6-DNB-1,4-diamine) is a highly reactive organic compound that is often used as a reagent in chemical synthesis and as a catalyst in biochemical and physiological processes. It has a wide range of applications in the scientific research field, including its use as a fluorescent probe, in the synthesis of pharmaceuticals, and as a catalyst in enzymatic reactions.

Wissenschaftliche Forschungsanwendungen

Charge Localization in Radical Anions

- Research by Telo, Jalilov, and Nelsen (2011) investigated the effect of ortho substitution on the charge localization of radical anions, including 2,5-dinitrobenzene-1,4-diamine. They found that certain radical anions are delocalized mixed valence species due to the steric hindrance caused by neighboring groups, impacting their charge localization properties (Telo, Jalilov, & Nelsen, 2011).

Chemosensing Applications

- Richardson et al. (2009) demonstrated the use of 1,4-dinitrobenzene in chemosensing, specifically for the detection of vapors like 2,4,6-trinitrotoluene. This research shows potential applications in explosive detection through fluorescence quenching of dendrimers (Richardson, Barcena, Turnbull, Burn, & Samuel, 2009).

Photophysical and Electrochemical Properties

- Cheng et al. (2005) synthesized a new aromatic poly(amine-imide) with pendent triphenylamine units, using derivatives of dinitrobenzene. Their study sheds light on the thermal, photophysical, and electrochemical characteristics of these polymers, which are relevant in various material science applications (Cheng, Hsiao, Su, & Liou, 2005).

Hydrogen Bonding in Electrochemical Processes

- Chan-Leonor, Martin, and Smith (2005) explored the role of 1,4-dinitrobenzene in electrochemically controlled hydrogen bonding. They discovered that hydrogen bonding to dinitrobenzene dianions is significantly affected by the presence of 1,3-diphenylurea, influencing electrochemical behaviors (Chan-Leonor, Martin, & Smith, 2005).

Synthesis of Novel Aromatic Polyimides

- Zhang et al. (2005) synthesized a series of novel polyimides using aromatic diamine monomers, including derivatives of dinitrobenzene. These polyimides displayed good solubility, thermal stability, and could be used in various industrial applications (Zhang, Li, Yin, Wang, Zhao, Shao, & Yang, 2005).

Near-IR Spectra of Radical Anions

- Nelsen et al. (2003) studied the intervalence near-IR spectra of dinitroaromatic radical anions, including 1,4-dinitrobenzene. Their research contributes to understanding the electronic interactions in these radical anions, which is significant for understanding their electronic properties (Nelsen, Konradsson, Weaver, & Telo, 2003).

Wirkmechanismus

Target of Action

It’s known that nitrobenzenes, such as dinitrobenzenes, are composed of a benzene ring and two nitro group (-no 2) substituents . These compounds often interact with various biological targets, depending on their specific structure and functional groups.

Mode of Action

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring

Biochemical Pathways

It’s known that nitro compounds can undergo various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

It’s known that dinitrobenzenes are insoluble in water , which could impact their absorption and distribution in the body

Result of Action

Nitro compounds can undergo various reactions, potentially leading to the formation of new compounds with different properties . The specific effects would depend on the nature of these reactions and the resulting compounds.

Action Environment

It’s known that dinitrobenzenes have specific physical properties, such as melting and boiling points , which could be influenced by environmental conditions

Safety and Hazards

While specific safety and hazard information for “2,6-Dinitrobenzene-1,4-diamine” was not found, similar compounds like 1,4-Dinitrobenzene are considered hazardous . They may cause damage to organs through prolonged or repeated exposure and are fatal if swallowed, in contact with skin, or if inhaled .

Zukünftige Richtungen

The future directions in the research and application of “2,6-Dinitrobenzene-1,4-diamine” and similar compounds could involve further exploration of their synthesis methods, particularly those that do not rely on aryl halides . Additionally, their reactivity in nucleophilic aromatic substitution reactions could be further investigated .

Eigenschaften

IUPAC Name |

2,6-dinitrobenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABRHWKDGNVNLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90413822 | |

| Record name | 2,6-dinitrobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67382-08-5 | |

| Record name | NSC127001 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dinitrobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea](/img/structure/B3032914.png)

![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3032921.png)